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molecular formula C6H11NO2 B104525 5-Ethoxy-2-pyrrolidinone CAS No. 39662-63-0

5-Ethoxy-2-pyrrolidinone

Cat. No. B104525
M. Wt: 129.16 g/mol
InChI Key: ZXRWQRYMEYRQKX-UHFFFAOYSA-N
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Patent
US06489490B1

Procedure details

At 0° C., 9.91 g of succinimide were initially charged in 415 ml of ethanol and admixed, a little at a time, with a total of 5.53 g of sodium borohydride. At this temperature, every 15 minutes 2 to 3 drops of 2N ethanolic hydrogen chloride were added dropwise over a period of 4½ hours. The mixture was subsequently acidified to pH 3 using more acid. The mixture was stirred at 0C for one hour and then neutralized with 1% strength ethanolic potassium hydroxide solution, stirred for a further 15 minutes and concentrated. The residue was taken up in water and extracted three times with dichloromethane. Drying over sodium sulphate and concentration gave 7.16 g (55% of theory) of γ-ethoxy-γ-butyrolactam.
Quantity
9.91 g
Type
reactant
Reaction Step One
Quantity
415 mL
Type
reactant
Reaction Step One
Quantity
5.53 g
Type
reactant
Reaction Step Two
[Compound]
Name
0C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[NH:5][C:4](=[O:6])[CH2:3][CH2:2]1.[BH4-].[Na+].[OH-].[K+].[CH2:12](O)[CH3:13]>Cl>[CH2:12]([O:6][CH:4]1[NH:5][C:1](=[O:7])[CH2:2][CH2:3]1)[CH3:13] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
9.91 g
Type
reactant
Smiles
C1(CCC(N1)=O)=O
Name
Quantity
415 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
5.53 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
0C
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred for a further 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted three times with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying over sodium sulphate and concentration

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)OC1CCC(=O)N1
Measurements
Type Value Analysis
AMOUNT: MASS 7.16 g
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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